3-Amino-2-fluoro-4-(trifluoromethoxy)phenol
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Overview
Description
3-Amino-2-fluoro-4-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H6F3NO2 It is characterized by the presence of an amino group, a fluorine atom, and a trifluoromethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoro-4-(trifluoromethoxy)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2-fluoro-4-(trifluoromethoxy)nitrobenzene with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-fluoro-4-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
3-Amino-2-fluoro-4-(trifluoromethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-fluoro-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethoxy)phenol
- 3-Fluoro-4-(trifluoromethoxy)phenol
- 4-(trifluoromethoxy)phenol
Uniqueness
3-Amino-2-fluoro-4-(trifluoromethoxy)phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C7H5F4NO2 |
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Molecular Weight |
211.11 g/mol |
IUPAC Name |
3-amino-2-fluoro-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H5F4NO2/c8-5-3(13)1-2-4(6(5)12)14-7(9,10)11/h1-2,13H,12H2 |
InChI Key |
RSFPMMNAXLZMIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)N)OC(F)(F)F |
Origin of Product |
United States |
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